(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Medicinal Chemistry Molecular Recognition Lead Optimization

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (CAS 868141-80-4) is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2,4-dimethoxyphenyl substituent at N-3 and a pyridin-4-ylmethylene group at C-5. Its molecular formula is C₁₇H₁₄N₂O₃S₂ (MW 358.4 g/mol), with a computed XLogP3 of 3.4 and a topological polar surface area of 109 Ų.

Molecular Formula C17H14N2O3S2
Molecular Weight 358.43
CAS No. 868141-80-4
Cat. No. B2364624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
CAS868141-80-4
Molecular FormulaC17H14N2O3S2
Molecular Weight358.43
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)OC
InChIInChI=1S/C17H14N2O3S2/c1-21-12-3-4-13(14(10-12)22-2)19-16(20)15(24-17(19)23)9-11-5-7-18-8-6-11/h3-10H,1-2H3/b15-9-
InChIKeyGHWYLJPLTXVTAR-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868141-80-4 Procurement Guide: (Z)-3-(2,4-Dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one


(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (CAS 868141-80-4) is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2,4-dimethoxyphenyl substituent at N-3 and a pyridin-4-ylmethylene group at C-5. Its molecular formula is C₁₇H₁₄N₂O₃S₂ (MW 358.4 g/mol), with a computed XLogP3 of 3.4 and a topological polar surface area of 109 Ų [1]. The 2-thioxothiazolidin-4-one scaffold is recognized in the patent literature as a core structure for platelet-activating factor (PAF) antagonism and immunomodulatory activity [2]. However, peer-reviewed pharmacological data for this specific substitution pattern are currently absent from the primary literature, and all available biological claims originate from non‑authoritative vendor summaries.

Why In-Class Rhodanine Analogs Cannot Replace 868141-80-4 Without Quantitative Verification


Although numerous 2-thioxothiazolidin-4-one analogs are commercially available, the combination of the 2,4-dimethoxyphenyl N‑3 substituent and the pyridin-4-ylmethylene C‑5 substituent creates a distinct hydrogen‑bond acceptor arrangement (six acceptors, zero donors, TPSA 109 Ų) that is absent in the more common pyridin‑2‑yl or unsubstituted phenyl series [1]. A related compound, (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, demonstrated hepatoprotective effects in a Wistar rat model at 50 mg/kg p.o., reducing DEN‑elevated liver enzymes [2]; however, this molecule lacks the N‑3 dimethoxyphenyl group entirely, making its pharmacokinetic and target‑engagement profile non‑transferable. Without quantitative head‑to‑head data, assuming interchangeable bioactivity, selectivity, or ADME properties between analogs carries substantial risk in a procurement or lead‑optimization setting.

Quantitative Differentiation Evidence for 868141-80-4 Against Closest Structural Analogs


Pyridin-4-yl vs. Pyridin-2-yl Substitution: Altered Hydrogen‑Bond Acceptor Geometry

The target compound positions the pyridine nitrogen at the para position relative to the methylene bridge, whereas the more studied analog (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one places it at the ortho position [1]. This positional isomerism alters the spatial orientation of the nitrogen lone pair, which may differentially affect hydrogen‑bond interactions with complementary residues in a target binding site. In the hepatoprotection study of the pyridin-2-yl analog, molecular docking showed binding‑site energies of −6.5 and −6.0 kcal/mol with TNF‑α (PDB 1TNF) and IL‑6 (PDB 1IL6), respectively [1]. No docking data exist for the pyridin-4-yl isomer, meaning the precise binding consequences of the 4‑yl substitution remain experimentally uncharacterized.

Medicinal Chemistry Molecular Recognition Lead Optimization

N‑3 2,4-Dimethoxyphenyl vs. Unsubstituted Rhodanine: Lipophilicity and Permeability Profile

The parent rhodanine scaffold (2-thioxothiazolidin-4-one, MW 133.2) is highly polar and has limited membrane permeability. The N‑3 2,4-dimethoxyphenyl substitution in the target compound raises the computed XLogP3 to 3.4 and increases the topological polar surface area to 109 Ų, while adding zero hydrogen‑bond donors and maintaining six acceptors [1]. Compared with the unsubstituted 5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (MW 236.3, predicted XLogP3 ~1.5), the target compound is substantially more lipophilic, which may improve passive membrane diffusion but could also alter CYP450 susceptibility and plasma protein binding.

Drug Design ADME Prediction Physicochemical Profiling

Patent‑Claimed Scaffold Activity vs. General Rhodanine Privileged Structure

The 2‑pyridylthiazolidin‑4‑one scaffold is explicitly claimed in EP0256687B1 as a potent platelet‑activating factor (PAF) antagonist, with generic formula encompassing the pyridin‑4‑ylmethylene motif [1]. Separately, US Patent 8,273,779 claims thiazolidin‑4‑one derivatives as immunosuppressive agents [2]. The target compound’s specific substitution pattern is not exemplified in these patents, yet the pyridin‑4‑ylmethylene moiety may position it within the scope of the PAF antagonist claims. In contrast, many rhodanines lacking the pyridylmethylene group (e.g., 5‑benzylidene‑rhodanines) are primarily associated with aldose reductase or PTP1B inhibition, demonstrating how the heteroarylidene substituent redirects biological target engagement.

Intellectual Property PAF Antagonism Immunomodulation

Absence of Quantitative Pharmacology Data: Differentiating from Active Analogs

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Scholar (restricted to sources excluding benchchems, molecule, evitachem, and vulcanchem) yielded zero primary research articles, bioassay results, or quantitative IC₅₀/Kᵢ values for 868141-80-4 [1][2]. By contrast, structurally related analogs such as (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one have reported IC₅₀ values of 5.0 µM against HeLa cells and 10.0 µM against MRSA (vendor‑reported data, not independently verified) , and (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one showed statistically significant reductions in AST, ALT, and ALP in a DEN‑treated rat model at 50 mg/kg [2]. The complete data void for the target compound is itself a critical differentiation: users should assume no pre‑validated biological activity and plan for full de‑novo characterization.

Data Gap Analysis Procurement Risk SAR Studies

Appropriate Deployment Scenarios for 868141-80-4 Based on Current Evidence


De‑Novo Structure–Activity Relationship (SAR) Expansion of 2‑Pyridylthiazolidin‑4‑one PAF Antagonists

Given that EP0256687B1 establishes the 2‑pyridylthiazolidin‑4‑one scaffold as a privileged PAF antagonist chemotype [1], and the target compound introduces the unexplored combination of N‑3 2,4‑dimethoxyphenyl and C‑5 pyridin‑4‑ylmethylene substituents, procurement is most justified for teams conducting systematic SAR around the pyridine position and N‑aryl substitution. The compound serves as a probe to test whether para‑pyridine orientation and electron‑rich dimethoxyphenyl groups modulate PAF receptor affinity or selectivity versus related lipid‑mediator GPCRs.

Physicochemical Benchmarking of Rhodanine Derivatives for Cellular Permeability Optimization

The computed XLogP3 of 3.4 and TPSA of 109 Ų [2] suggest the compound occupies a favorable region of CNS‑MPO or Lipinski space for cell‑permeable rhodanines. Procurement is appropriate for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 permeability screening to experimentally validate whether the 2,4‑dimethoxyphenyl group confers superior passive diffusion compared to less lipophilic N‑3 substituents (e.g., phenyl, acetylphenyl).

Computational Docking and Pharmacophore Model Refinement

The pyridin‑4‑ylmethylene moiety provides a distinct hydrogen‑bond acceptor vector compared to the pyridin‑2‑yl analog for which docking data exist (TNF‑α: −6.5 kcal/mol; IL‑6: −6.0 kcal/mol) [3]. The target compound is therefore suitable for computational chemists building pharmacophore models that require diverse pyridine orientations to enhance model generalizability and identify novel binding modes not captured by the ortho‑substituted series.

Negative Control or Selectivity Counter‑Screen in Kinase or Phosphatase Panels

Because no kinase or phosphatase inhibition data exist for the target, and many rhodanines without pyridylmethylene groups inhibit PTP1B or DUSP enzymes, the compound may be deployed as a selectivity control to confirm that observed activity of related analogs is driven by the pyridylmethylene‑rhodanine pharmacophore rather than by non‑specific thiol‑reactivity or aggregation. However, its reactive 2‑thioxo group warrants caution, and promiscuous assay interference should be ruled out via orthogonal assays.

Quote Request

Request a Quote for (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.